molecular formula C16H27NO5 B607998 Hydroxy-Amino-bis(PEG2-propargyl) CAS No. 2100306-77-0

Hydroxy-Amino-bis(PEG2-propargyl)

Cat. No.: B607998
CAS No.: 2100306-77-0
M. Wt: 313.39
InChI Key: CFAWPKGCJLYIOW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydroxy-Amino-bis(PEG2-propargyl) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Hydroxy-Amino-bis(PEG2-propargyl) acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxy-Amino-bis(PEG2-propargyl) is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein of the PROTAC .

Pharmacokinetics

The pharmacokinetic properties of Hydroxy-Amino-bis(PEG2-propargyl) are largely dependent on the specific PROTAC in which it is incorporated. As a PEG-based linker, it may enhance the solubility and bioavailability of the PROTAC . .

Result of Action

The result of Hydroxy-Amino-bis(PEG2-propargyl)'s action is the selective degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of Hydroxy-Amino-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the PROTAC .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-Amino-bis(PEG2-propargyl) is synthesized through a series of chemical reactions involving the functionalization of PEG with propargyl and hydroxy groups. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of Hydroxy-Amino-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydroxy-Amino-bis(PEG2-propargyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole-linked compounds and various functionalized PEG derivatives .

Comparison with Similar Compounds

Hydroxy-Amino-bis(PEG2-propargyl) is unique due to its branched structure and the presence of both hydroxy and propargyl groups. Similar compounds include:

These similar compounds share functional similarities but differ in their specific applications and reactivity profiles.

Biological Activity

Hydroxy-Amino-bis(PEG2-propargyl) is a specialized compound that has garnered attention in the fields of biochemistry and biomedical engineering due to its unique structural features and significant biological activity. This article explores its properties, applications, and the mechanisms through which it exerts its biological effects, particularly in the context of drug delivery and targeted therapies.

Structural Characteristics

Hydroxy-Amino-bis(PEG2-propargyl) is characterized by:

  • Hydroxy Group : Provides potential for further chemical modifications.
  • Amino Group : Facilitates conjugation with various biomolecules.
  • Propargyl Groups : Enable participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Polyethylene Glycol (PEG) Chains : Enhance solubility and biocompatibility, making it suitable for biological applications.

The primary biological activity of Hydroxy-Amino-bis(PEG2-propargyl) is attributed to its role as a linker in PROTAC (proteolysis-targeting chimera) technology. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The mechanism involves:

  • Conjugation : Hydroxy-Amino-bis(PEG2-propargyl) links a target protein to an E3 ligase.
  • Degradation : This linkage facilitates the ubiquitination and subsequent degradation of the target protein within cells, thereby modulating cellular functions and pathways associated with diseases such as cancer .

Applications in Drug Delivery

Hydroxy-Amino-bis(PEG2-propargyl) is primarily utilized in drug delivery systems due to its ability to enhance the effectiveness of therapeutic agents. Key applications include:

  • Targeted Drug Delivery : By improving the solubility and stability of drugs, it allows for more effective targeting of diseased tissues.
  • Bioconjugation : The compound can be used to conjugate drugs to proteins or antibodies, enhancing their specificity and reducing off-target effects .

Research Findings and Case Studies

Several studies have highlighted the efficacy of Hydroxy-Amino-bis(PEG2-propargyl) in various applications:

Table 1: Summary of Research Findings

StudyFocusFindings
Brehs et al. (2017)Cancer-targeting immune responsesDemonstrated that PEG linkers can improve the delivery of effector peptides to cancer cells, enhancing immune responses .
MedChemExpress (2024)PROTAC synthesisConfirmed that Hydroxy-Amino-bis(PEG2-propargyl) effectively links target proteins to E3 ligases, facilitating targeted protein degradation .
PMC Article (2019)Multifunctional scaffoldsExplored using PEG-based linkers for assembling cancer-targeting immune structures, showing improved targeting specificity .

Advantages Over Traditional Linkers

Hydroxy-Amino-bis(PEG2-propargyl) offers several advantages compared to traditional linkers used in drug delivery systems:

  • Enhanced Solubility : The PEG component significantly increases solubility in aqueous environments.
  • Biocompatibility : PEG is known for its low toxicity and biocompatibility, making it suitable for therapeutic applications.
  • Versatility : The presence of both hydroxy and amino groups allows for diverse chemical modifications and conjugations .

Properties

IUPAC Name

2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWPKGCJLYIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCO)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190080
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-77-0
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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